molecular formula C11H12N2O3S B583540 Zileuton Sulfoxide CAS No. 1147524-83-1

Zileuton Sulfoxide

Cat. No. B583540
CAS RN: 1147524-83-1
M. Wt: 252.288
InChI Key: KWEAXQJUQDQMNY-UHFFFAOYSA-N
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Description

Zileuton Sulfoxide is an impurity of Zileuton, which is a 5-lipoxygenase inhibitor and could be used as an antiasthmatic agent . Zileuton is a leukotriene synthesis inhibitor used in the prophylaxis and treatment of chronic asthma .


Synthesis Analysis

While specific synthesis methods for Zileuton Sulfoxide were not found, studies have been conducted on the synthesis of Zileuton and its hybrids . For instance, a novel series of zileuton-hydroxycinnamic acid hybrids were synthesized and screened as 5-lipoxygenase inhibitors .


Chemical Reactions Analysis

Zileuton, the parent compound of Zileuton Sulfoxide, blocks leukotriene synthesis by inhibiting 5-lipoxygenase, an enzyme of the eicosanoid synthesis pathway . This inhibition prevents the formation of leukotrienes, which are substances that induce numerous biological effects contributing to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients .


Physical And Chemical Properties Analysis

The molecular weight of Zileuton Sulfoxide is 252.29 g/mol . Other physical and chemical properties specific to Zileuton Sulfoxide were not found in the search results.

Scientific Research Applications

  • Identification of Cytochrome P450 Enzymes in Zileuton Metabolism : Studies have identified the hepatic cytochrome P450 (CYP) enzymes involved in the oxidative metabolism of Zileuton and its metabolite Abbott-66193, highlighting its sulfoxidation process mediated by CYP3A and CYP2C9/10 (Machinist et al., 1995).

  • Effects on Experimentally Induced Colitis in Rats : Zileuton, as a 5-lipoxygenase inhibitor, has shown efficacy in reducing colonic damage and inflammation in experimental models of rat colitis, indicating its potential role in treating intestinal bowel diseases (Zingarelli et al., 1993).

  • Treatment of Ulcerative Colitis : A randomized double-blind, placebo-controlled multicentre trial demonstrated the efficacy and safety of Zileuton for treating relapsing mild to moderately active ulcerative colitis (Laursen et al., 1994).

  • Alternative to Dimethyl Sulfoxide in the Life Sciences : Research proposes a zwitterionic liquid as an alternative to dimethyl sulfoxide (DMSO), highlighting its less toxic nature and potential as a vehicle for various hydrophobic drugs (Kuroda et al., 2020).

  • Inhibitory Activity of Zileuton on 5-Lipoxygenase : Studies show Zileuton's effectiveness in inhibiting 5-lipoxygenase, a key enzyme in the production of leukotrienes, suggesting its utility in preventing pathophysiological effects of leukotrienes in various conditions (Carter et al., 1991).

  • Impact of Dimethyl Sulfoxide on Cellular Processes : Research has shown that even low concentrations of dimethyl sulfoxide can induce significant changes in macromolecules, potentially affecting experimental outcomes (Tunçer et al., 2018).

  • Pharmacokinetics of Zileuton with Sulfasalazine : A study found that coadministration of Zileuton does not significantly affect the pharmacokinetics of Sulfasalazine or its metabolites, suggesting compatibility in combined drug therapies (Awni et al., 1995).

  • Role of 5-Lipoxygenase in Organ Injury/Dysfunction in Endotoxemia : Zileuton's inhibition of 5-lipoxygenase was found to reduce multiple organ injury and dysfunction caused by endotoxemia, indicating its therapeutic potential in such conditions (Collin et al., 2004).

  • Histone Deacetylase Inhibitor Development from Dimethyl Sulfoxide : The discovery of SAHA (vorinostat), a histone deacetylase inhibitor, originated from studies on dimethyl sulfoxide, highlighting its role in the development of anticancer drugs (Marks & Breslow, 2007).

  • Applications in Asymmetric Synthesis Using Enantiopure Sulfoxides : Recent advances in asymmetric reactions involving sulfoxides have been explored, demonstrating their potential as chiral auxiliaries in various synthetic applications (Carreño et al., 2009).

Mechanism of Action

Target of Action

Zileuton Sulfoxide primarily targets the enzyme 5-lipoxygenase . This enzyme plays a crucial role in the formation of leukotrienes from arachidonic acid . Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction .

Mode of Action

Zileuton Sulfoxide interacts with its target, 5-lipoxygenase, by selectively inhibiting it . This inhibition prevents the formation of leukotrienes from arachidonic acid . Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation .

Biochemical Pathways

The inhibition of 5-lipoxygenase by Zileuton Sulfoxide affects the eicosanoid synthesis pathway . This pathway is responsible for the production of leukotrienes, which contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients .

Pharmacokinetics

It is known that zileuton, a similar compound, is metabolized in the liver by cyp1a2, cyp2c9, and cyp3a4 . The half-life of Zileuton is approximately 2.5 hours, and it is excreted through the kidneys .

Result of Action

The molecular and cellular effects of Zileuton Sulfoxide’s action include the prevention of inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients . By inhibiting the formation of leukotrienes, Zileuton Sulfoxide relieves these symptoms .

Action Environment

It is known that the effectiveness of similar compounds can be influenced by factors such as the individual’s health status, other medications they may be taking, and their genetic makeup .

Future Directions

Zileuton has shown efficacy in treating patients with chronic obstructive pulmonary disease, upper airway inflammatory conditions, and dermatological conditions such as acne, pruritus in Sjögren-Larsson syndrome, and atopic dermatitis . These findings provide preclinical evidence to assess the efficacy of Zileuton in these conditions in clinical settings . Future research may explore the potential applications of Zileuton Sulfoxide in similar contexts.

properties

IUPAC Name

1-hydroxy-1-[1-(1-oxo-1-benzothiophen-2-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)17(10)16/h2-7,15H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEAXQJUQDQMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1=O)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858571
Record name N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1147524-83-1
Record name N-Hydroxy-N-[1-(1-oxo-1H-1-benzothiophen-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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